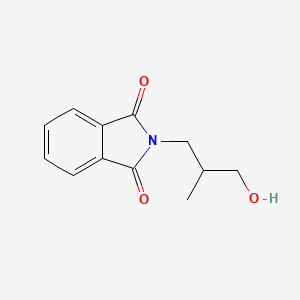
5-Isothiocyanatopyrimidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isothiocyanatopyrimidine-2-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with an isothiocyanate group at the 5-position and a nitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanatopyrimidine-2-carbonitrile typically involves the reaction of a pyrimidine derivative with an appropriate isothiocyanate precursor. One common method involves the use of primary amines, which react with carbon disulfide and a base to form the corresponding isothiocyanate. This intermediate can then be reacted with a pyrimidine derivative to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Isothiocyanatopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, alcohols, and thiols. Typical conditions involve mild heating and the use of a solvent such as ethanol or dichloromethane.
Cyclization Reactions: These reactions often require a catalyst or a base, such as sodium hydride or potassium carbonate, and are conducted under reflux conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
Amines or Carboxylic Acids: Produced from reduction or oxidation of the nitrile group.
Aplicaciones Científicas De Investigación
5-Isothiocyanatopyrimidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and enzyme inhibitors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying biological pathways and interactions due to its reactive isothiocyanate group.
Mecanismo De Acción
The mechanism of action of 5-Isothiocyanatopyrimidine-2-carbonitrile involves its interaction with biological targets through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity or the modulation of protein function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodopyrimidine-2-carbonitrile: Similar structure but with an iodine atom instead of an isothiocyanate group.
5-Bromopyrimidine-2-carbonitrile: Contains a bromine atom at the 5-position.
5-Chloropyrimidine-2-carbonitrile: Features a chlorine atom at the 5-position.
Uniqueness
5-Isothiocyanatopyrimidine-2-carbonitrile is unique due to the presence of both an isothiocyanate and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for the synthesis of complex molecules and the study of biological systems .
Propiedades
Número CAS |
125117-99-9 |
|---|---|
Fórmula molecular |
C6H2N4S |
Peso molecular |
162.17 g/mol |
Nombre IUPAC |
5-isothiocyanatopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4S/c7-1-6-8-2-5(3-9-6)10-4-11/h2-3H |
Clave InChI |
UFMMSGWYSARWKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C#N)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)




![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
![8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13680743.png)

